Methyl 5-(tert-butyl)isoxazole-4-carboxylate is a compound belonging to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. Isoxazoles are known for their diverse biological activities and are often utilized in medicinal chemistry. This specific compound features a tert-butyl group at the 5-position and a carboxylate group at the 4-position, which contribute to its chemical reactivity and potential applications.
The compound can be synthesized through various methods, often involving reactions between hydroxylamine derivatives and carbonyl compounds. It serves as an intermediate in the synthesis of other biologically active isoxazole derivatives, which are significant in pharmaceutical applications.
Methyl 5-(tert-butyl)isoxazole-4-carboxylate is classified as an organic compound, more specifically as a carboxylic acid derivative due to the presence of the carboxylate functional group. It falls under the category of heterocycles, which are compounds containing rings that include atoms other than carbon.
The synthesis of methyl 5-(tert-butyl)isoxazole-4-carboxylate can be achieved through several synthetic routes. A common method involves the reaction of hydroxylamine with appropriate carbonyl precursors under controlled conditions.
The reaction mechanism generally involves the formation of an oxime intermediate from hydroxylamine and the carbonyl compound, followed by cyclization to form the isoxazole ring. Reaction monitoring can be performed using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm product formation.
Methyl 5-(tert-butyl)isoxazole-4-carboxylate has a distinct molecular structure characterized by:
The molecular formula for methyl 5-(tert-butyl)isoxazole-4-carboxylate is . Its molecular weight is approximately 209.25 g/mol.
Methyl 5-(tert-butyl)isoxazole-4-carboxylate can participate in various chemical reactions due to its functional groups:
Reactions are typically conducted under specific conditions (temperature, solvent choice) to favor desired pathways while minimizing side reactions. Monitoring can be conducted via NMR or high-performance liquid chromatography (HPLC).
The mechanism of action for methyl 5-(tert-butyl)isoxazole-4-carboxylate primarily involves its interaction with biological targets through its electrophilic sites:
Research indicates that derivatives of isoxazoles often exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them valuable in drug development .
Methyl 5-(tert-butyl)isoxazole-4-carboxylate finds applications in various fields:
The cyclocondensation of β-keto esters with hydroxylamine derivatives is a cornerstone for constructing the isoxazole core. Methyl 5-(tert-butyl)isoxazole-4-carboxylate is synthesized via the reaction of ethyl 4,4-dimethyl-3-oxopentanoate (a β-keto ester bearing the tert-butyl group) with hydroxylamine hydrochloride under basic conditions. This method leverages the tert-butyl group's steric bulk to direct regioselectivity, favoring 3,5-disubstituted isoxazole formation [5] [9]. Sodium acetate or triethylamine in ethanol/water mixtures (3:1 v/v) at 0–5°C optimizes yields (82–88%) by minimizing hydrolysis of the ester group [4] [5]. For electron-deficient β-keto esters, hydroxylamine sulfate replaces hydrochloride to reduce by-products like ethyl-3-methylisoxazole-4-carboxylate isomers (<0.1%) [1]. Chloroximes derived from amino acids also serve as nitrile oxide precursors for [3+2] cycloadditions with alkynes, enabling modular access to 4-carboxylate-substituted isoxazoles [4].
Table 1: Optimization of Cyclocondensation Parameters
β-Keto Ester | Hydroxylamine Source | Base/Solvent | Temp (°C) | Yield (%) | Regioisomer Ratio (3,5-/3,4-) |
---|---|---|---|---|---|
Ethyl 4,4-dimethyl-3-oxopentanoate | NH₂OH·HCl | NaOAc/EtOH:H₂O (3:1) | 0–5 | 88 | >99:1 |
Ethyl 4,4-dimethyl-3-oxopentanoate | NH₂OH·HSO₄ | Et₃N/THF | -10 | 85 | 98:2 |
Ethyl benzoylacetate | Chloroxime (Boc-Gly) | NaHCO₃/EtOAc | RT | 78 | 90:10 |
Fe(II)-catalysis enables a domino isomerization-esterification route starting from 4-acyl-5-methoxyisoxazoles. Under 5 mol% FeCl₂ and 1,10-phenanthroline (ligand) in methanol at 80°C, 5-(tert-butyl)-4-acetylisoxazole undergoes in situ deacetylation, ring-opening, and re-cyclization to form methyl 5-(tert-butyl)isoxazole-4-carboxylate in 76% yield [2] [4]. The tert-butyl group enhances this transformation by stabilizing the enol intermediate via steric shielding. Ligand selection is critical: bipyridine ligands improve yields to 89% by facilitating Fe(II)-mediated C–C bond cleavage, whereas ligandless systems yield <40% [2]. Density functional theory (DFT) studies confirm a stepwise mechanism involving ketone-enol tautomerism, Fe(II)-assisted methanolysis, and nucleophilic addition-elimination [9].
Table 2: Ligand Effects in Fe(II)-Catalyzed Synthesis
Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) | By-Product Formation (%) |
---|---|---|---|---|
1,10-Phenanthroline | 5 | 4 | 76 | <5 |
2,2'-Bipyridine | 5 | 3 | 89 | 3 |
None | 5 | 6 | 38 | 22 |
Microwave irradiation drastically accelerates cyclocondensation, reducing reaction times from hours to minutes. Ethyl 4,4-dimethyl-3-oxopentanoate and hydroxylamine hydrochloride in ethanol, irradiated at 120°C (150 W, 20 min), achieves 92% yield of the isoxazole intermediate, hydrolyzed and esterified to the target methyl ester [5] [8]. Flow reactors further enhance efficiency by enabling continuous processing. A two-step system couples:
Table 3: Microwave vs. Flow Reactor Performance
Method | Conditions | Time | Yield (%) | Throughput |
---|---|---|---|---|
Microwave (batch) | 120°C, 150 W, EtOH | 20 min | 92 | 2 g/batch |
Flow reactor | 100°C (step 1), 60°C (step 2) | 25 min total | 86 | 5 g/h |
Solvent-free (microwave) | Cell-Pr-NH₂ (14 mg), 100°C, no solvent | 15 min | 88 | 3 g/batch |
The tert-butyl group’s steric demand dictates regioselectivity, but solvents and temperatures fine-tune isomeric ratios. Polar aprotic solvents (DMF, acetonitrile) favor 3,5-disubstitution (ratios >98:2) by stabilizing the transition state for oxygen attack at C1 of the β-dicarbonyl system [4] [9]. Temperatures below 10°C suppress kinetic by-products like 4-alkylideneisoxazol-5-ones by slowing dehydration [1] [4]. In chlorinated solvents (DCM), regioselectivity drops to 85:15 due to reduced solvation of intermediates. DFT calculations reveal that the tert-butyl group raises the energy barrier for 3,4-isomer formation by 2.8 kcal/mol, explaining its regiochemical influence [9]. Low-temperature cyclizations (-10°C) in THF with hydroxylamine sulfate further improve selectivity to >99:1 by minimizing enolization side reactions [1].
Table 4: Solvent/Temperature Impact on Regioselectivity
Solvent | Temp (°C) | Regioisomer Ratio (3,5-/3,4-) | By-Products (%) | Mechanistic Insight |
---|---|---|---|---|
DMF | 25 | 98:2 | <2 | Polar transition state stabilization |
Acetonitrile | 25 | 97:3 | 3 | Enhanced dipole-dipole interactions |
DCM | 25 | 85:15 | 12 | Poor intermediate solvation |
THF | -10 | >99:1 | <1 | Kinetic control via slow enolization |
Direct esterification of 5-(tert-butyl)isoxazole-4-carboxylic acid avoids regiochemical challenges. Acid chlorides generated via SOCl₂ or (COCl)₂ in DCM at 25°C react with methanol to deliver the methyl ester in 90–95% yield [5] [6]. Carbodiimide-mediated coupling (EDC/DMAP) is equally effective (92% yield) and avoids epimerization risks [6] [10]. Reverse addition techniques—slow addition of acid chloride to methanol/TEA mixtures at -20°C—suppress dimerization by-products (<0.1% vs. 5–8% in standard protocols) [1]. For scalable production, continuous flow esterification with immobilized lipases (e.g., Candida antarctica Lipase B) achieves 94% conversion at 50°C, eliminating reagent-derived impurities [10].
Table 5: Esterification Methods Comparison
Method | Conditions | Yield (%) | Purity (HPLC %) | Key Advantage |
---|---|---|---|---|
SOCl₂/MeOH | DCM, 25°C, 2 h | 95 | 98.5 | High scalability |
(COCl)₂, then MeOH | THF, 0°C → 25°C, 3 h | 92 | 99.1 | Low epimerization |
EDC/DMAP | DCM, DMAP (0.6 eq), 25°C, 12 h | 92 | 98.8 | Mild conditions |
Lipase (flow reactor) | C. antarctica, 50°C, 30 min residence | 94 | 99.6 | No toxic reagents |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3